molecular formula C5H11NO B13829833 (2S,3R)-2-methyloxolan-3-amine

(2S,3R)-2-methyloxolan-3-amine

Cat. No.: B13829833
M. Wt: 101.15 g/mol
InChI Key: OBFFLNVYKSXULV-CRCLSJGQSA-N
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Description

(2S,3R)-2-methyloxolan-3-amine is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a five-membered oxolane ring with an amine group and a methyl group attached to it. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the enantioselective synthesis starting from chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereoisomer. A typical synthetic route may involve the reduction of a corresponding oxolane derivative, followed by amination under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale catalytic processes. Flow microreactor systems have been utilized to enhance the efficiency and sustainability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse chemical entities .

Scientific Research Applications

(2S,3R)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include enzyme inhibition, receptor activation, and signal transduction. The precise mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-methyloxolan-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various reactions, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(2S,3R)-2-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

OBFFLNVYKSXULV-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCO1)N

Canonical SMILES

CC1C(CCO1)N

Origin of Product

United States

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